molecular formula C27H22N2O4 B11406541 3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide

3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B11406541
M. Wt: 438.5 g/mol
InChI Key: VJVJAAUDPOVQMN-UHFFFAOYSA-N
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Description

3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound featuring benzofuran rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of benzofuran derivatives. One common method involves the use of microwave-assisted synthesis (MWI), which has been shown to be effective in constructing complex benzofuran rings . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Benzofuran derivatives can be oxidized to form quinones or other oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 3-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE include other benzofuran derivatives, such as:

Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

3-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-methylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H22N2O4/c1-16-6-5-7-19(12-16)28-27(31)26-25(21-8-3-4-9-22(21)33-26)29-24(30)14-18-15-32-23-13-17(2)10-11-20(18)23/h3-13,15H,14H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

VJVJAAUDPOVQMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=CC(=C5)C

Origin of Product

United States

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